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Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA

Cat. No.: B6590575
CAS No.: 1135686-31-5
M. Wt: 985.1 g/mol
InChI Key: LGRFFPYWSABBGE-SQLDAFDYSA-N
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Description

Significance of Proteases and Proteolytic Pathways in Biological Systems

Proteases, also known as peptidases or proteinases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. byjus.comyoutube.com These enzymes are fundamental to virtually all biological processes in every living organism. byjus.comnih.gov Initially viewed simply as agents of protein catabolism, it is now understood that proteases perform highly specific and regulated functions. nih.gov

Key Roles of Proteases:

Cellular Regulation: Proteases are integral to cell signaling, cell division, growth, migration, and apoptosis (programmed cell death). byjus.commdpi.com They regulate the activity, localization, and fate of many proteins, modulate protein-protein interactions, and create new bioactive molecules. nih.gov

Physiological Processes: They are essential for digestion, blood coagulation, immune responses, wound healing, and tissue remodeling. byjus.comyoutube.comnih.gov For example, the blood clotting cascade is a series of sequential proteolytic activations of specific proteases. youtube.com

Disease and Therapy: Alterations in proteolytic systems are linked to numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's, inflammatory diseases, and cardiovascular conditions. youtube.comnih.govnih.govusc.edu Consequently, many proteases are major targets for drug development. nih.govnih.gov For instance, inhibitors of HIV-1 protease are a cornerstone of AIDS therapy. nih.govrsc.org The ubiquitin-proteasome system, a major pathway for protein degradation, is implicated in muscle wasting associated with chronic diseases and is a target for cancer therapies. nih.govyoutube.com

Given their vast and critical roles, the irreversible nature of proteolytic reactions necessitates strict regulation through mechanisms like gene expression control, zymogen activation, and endogenous inhibitors. nih.gov

Principles of Fluorogenic Protease Substrates

Fluorogenic assays offer significant advantages, including high sensitivity and suitability for continuous monitoring of enzyme kinetics, making them a popular choice in protease research. rsc.orgresearchgate.net

Mechanism of Fluorophore Release (e.g., 7-amino-4-methylcoumarin (B1665955), AMC)

The functionality of substrates like Ac-Lys-Gln-Lys-Leu-Arg-AMC is based on the principle of fluorescence quenching and release. The core of this mechanism involves a peptide sequence recognized by a specific protease, which is chemically linked to a fluorophore, in this case, 7-amino-4-methylcoumarin (AMC).

When the AMC molecule is attached to the peptide via an amide bond (forming an N-acylated AMC), its fluorescent properties are suppressed. researchgate.netiris-biotech.de This is because the electronic properties of the coumarin (B35378) ring are altered by the acyl group, resulting in a molecule that is either non-fluorescent or weakly fluorescent. researchgate.netiris-biotech.de

When a protease recognizes and cleaves the specific peptide bond (in this case, the bond between Arginine and AMC), the free AMC molecule is liberated. researchgate.netmdpi.com This free 7-amino-4-methylcoumarin is highly fluorescent. echelon-inc.com The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease. mdpi.com The liberated AMC is typically excited with light at a wavelength of 360-380 nm and emits light at 440-460 nm. echelon-inc.com

Another common mechanism used in fluorogenic substrates is Förster Resonance Energy Transfer (FRET). nih.govsurrey.ac.uk In FRET-based substrates, a fluorophore (donor) and a quencher (acceptor) are attached to opposite sides of the protease cleavage site. nih.govsurrey.ac.uk In the intact substrate, the proximity of the quencher suppresses the fluorophore's signal. thermofisher.com Upon cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. nih.govthermofisher.com

Design Considerations for Peptide-Based Fluorogenic Substrates

The design of an effective and specific fluorogenic substrate is a meticulous process involving several key considerations:

Peptide Sequence Specificity: The most critical element is the amino acid sequence. This sequence must be recognized and selectively cleaved by the target protease. pnas.org The substrate specificity of a protease is determined by its active site, which has preferences for certain amino acids at and around the cleavage site (scissile bond). nih.govpnas.org The peptide sequence Lys-Gln-Lys-Leu-Arg in the titular compound, for example, is designed to be recognized by specific proteases. Research has identified Ac-Lys-Gln-Lys-Leu-Arg-AMC as a substrate for Cathepsin S, a lysosomal cysteine protease. echelon-inc.comruixibiotech.comglpbio.com It is also used to assay the activity of trypsin-like proteases. peptide.co.jpmedchemexpress.com

Fluorophore Selection: The choice of fluorophore is important. Ideally, it should have a high fluorescence quantum yield, be photostable, and have excitation and emission wavelengths that avoid interference from autofluorescence in biological samples. iris-biotech.dephiphilux.com AMC and its derivatives are popular choices due to their favorable spectral properties and the large increase in fluorescence upon cleavage. iris-biotech.de

Solubility and Stability: The substrate must be soluble and stable in the assay buffer conditions (e.g., pH, temperature) to ensure reliable and reproducible results. mdpi.com The inclusion of a trifluoroacetate (B77799) (TFA) salt in the formulation of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is a result of the purification process and helps improve the peptide's solubility and stability. biosynth.comnovoprolabs.com

Kinetic Properties: A good substrate should exhibit favorable kinetic parameters (Kₘ and kₖₐₜ) for the target enzyme, allowing for sensitive detection of its activity. pnas.org

Structure-based design, guided by the known three-dimensional structure of a protease's active site, and combinatorial library screening are common strategies used to develop highly selective and efficient substrates. pnas.orgresearchgate.net

Historical Development and Evolution of Protease Assay Technologies

The study of proteases dates back over a century, with early work focusing on their role in digestion. nih.govnih.gov The methods for assaying their activity have evolved significantly, driven by the need for greater sensitivity, specificity, and throughput.

Early Methods: Initial protease assays involved digesting bulk proteins like gelatin or casein and measuring the release of soluble fragments or changes in viscosity. Later, zymography techniques, originating in the 1940s and 1950s, used gel electrophoresis with a substrate copolymerized into the gel matrix (e.g., gelatin or fibrin). qeios.com After electrophoresis, the gel is incubated, and areas with protease activity appear as clear bands where the substrate has been degraded. qeios.com

Colorimetric Substrates: The development of small synthetic peptide substrates linked to a chromogenic reporter group, such as p-nitroanilide (pNA), was a major step forward. Cleavage of the peptide-pNA bond by a protease releases the yellow p-nitroaniline, which can be quantified using a spectrophotometer. This allowed for more convenient and quantitative kinetic studies.

Fluorogenic Substrates: The introduction of fluorogenic substrates, such as those based on AMC or FRET, marked a significant leap in sensitivity. researchgate.net Fluorometric assays are often orders of magnitude more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. researchgate.net This increased sensitivity has been crucial for high-throughput screening (HTS) in drug discovery. nih.gov

Modern Assay Platforms: Recent advancements include the development of diverse assay platforms like enzyme-linked immunosorbent assays (ELISA), fluorescence polarization assays, and techniques based on liquid crystals or quantum dots. nih.govrsc.orgwikipedia.org Combinatorial libraries of fluorogenic substrates are now used to rapidly profile the specificity of proteases in detail. pnas.org The evolution of these technologies continues, aiming for higher multiplexing capabilities and in-cell or in-vivo applications to study protease activity in a more biologically relevant context. rsc.orgresearchgate.net

Compound Information

Below is a table summarizing the properties of the primary chemical compound discussed in this article.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H67F3N12O11 B6590575 Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA CAS No. 1135686-31-5

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7)/t28-,29-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFFPYWSABBGE-SQLDAFDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67F3N12O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ac Lys Gln Lys Leu Arg Amc.tfa As a Specialized Research Tool

Structural Context and Peptide Sequence Design Rationale of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA

The efficacy of this compound as a research tool is rooted in its specific chemical structure. The peptide sequence, Lys-Gln-Lys-Leu-Arg, is engineered to be recognized and cleaved by certain proteases. The additional chemical moieties, the acetyl group and the 7-amino-4-methylcoumarin (B1665955) (AMC), are crucial for its function in activity assays, while the trifluoroacetate (B77799) salt form enhances its usability in a research setting.

The design of this peptide substrate incorporates two key chemical modifications: N-terminal acetylation and C-terminal conjugation to a fluorophore.

N-terminal Acetylation: The addition of an acetyl group (Ac) to the N-terminus of the peptide, specifically to the alpha-amino group of the lysine (B10760008) residue, is a critical design feature. This modification neutralizes the positive charge of the terminal amino group under physiological pH conditions. creative-proteomics.com By altering the charge and potentially the conformation of the N-terminus, acetylation can prevent non-specific interactions and degradation by certain exopeptidases, thereby increasing the substrate's specificity and stability within an assay. creative-proteomics.comnih.gov This ensures that the observed enzymatic activity is primarily due to the targeted endopeptidase.

Fluorophore Conjugation: The C-terminus of the peptide is covalently linked to 7-amino-4-methylcoumarin (AMC), a widely used fluorophore in enzyme assays. caymanchem.comiris-biotech.desigmaaldrich.com When the AMC molecule is attached to the peptide via an amide bond, its fluorescence is quenched. caymanchem.com However, upon enzymatic cleavage of the peptide bond between the arginine residue and the AMC moiety by a target protease, the free AMC is released. caymanchem.com The liberated AMC exhibits strong fluorescence when excited with ultraviolet light (typically around 345-380 nm), with an emission maximum in the blue region of the spectrum (approximately 445-460 nm). caymanchem.comechelon-inc.com This increase in fluorescence provides a direct and quantifiable measure of the protease's activity. iris-biotech.de The high photostability and significant increase in fluorescence upon cleavage make AMC an ideal reporter for sensitive detection of enzymatic activity. iris-biotech.de

Table 1: Properties of 7-amino-4-methylcoumarin (AMC)

Property Value
Excitation Maximum ~345-380 nm
Emission Maximum ~445-460 nm
Fluorescence State when Conjugated Quenched
Fluorescence State when Cleaved Highly Fluorescent

Ac-Lys-Gln-Lys-Leu-Arg-AMC is typically supplied as a trifluoroacetate (TFA) salt. TFA is a counter-ion that associates with the positively charged residues of the peptide (lysine and arginine) and the free N-terminus during the process of solid-phase peptide synthesis and purification using reverse-phase high-performance liquid chromatography (HPLC). researchgate.netnih.govgenscript.com

The presence of TFA as a counter-ion offers several advantages for the research utility of the peptide:

Improved Solubility: The TFA salt form can enhance the solubility of the peptide in aqueous buffers commonly used for biochemical assays. ambiopharm.com This facilitates the preparation of stock solutions and ensures homogeneity in the assay mixture.

Consistent Product Quality: The use of TFA in purification helps in obtaining a highly pure peptide product, which is crucial for reliable and reproducible experimental results. genscript.com

While TFA is generally considered suitable for many in vitro applications, it's important to note that for certain cellular or in vivo studies, the potential biological effects of TFA might need to be considered. genscript.comnih.gov

Overview of this compound's Primary Applications in Protease Activity Assays

The primary application of this compound is as a fluorogenic substrate for the measurement of protease activity. The specific amino acid sequence, -Lys-Leu-Arg-, is a recognition motif for certain trypsin-like serine proteases. The cleavage of the peptide bond C-terminal to the arginine residue releases the fluorescent AMC group, allowing for the kinetic analysis of enzyme activity.

While specific data for the exact sequence "Ac-Lys-Gln-Lys-Leu-Arg-AMC" is not extensively detailed in the provided search context, related peptide substrates provide strong indications of its likely applications. For instance, substrates with similar sequences are utilized to measure the activity of:

Proteasomes: Fluorogenic tri-peptide substrates are used to measure the trypsin-like peptidase activity of the 20S proteasome. hellobio.com A related substrate, Ac-KQL-AMC, is a known fluorogenic substrate for the trypsin-like activity of both constitutive and immunoproteasomes. ubpbio.com

Site-1 Protease: The substrate Ac-Arg-Ser-Leu-Lys-AMC is a fluorogenic substrate for Site-1 protease, a subtilisin-like protease. echelon-inc.com

The use of this compound in these assays enables researchers to:

Determine the kinetic parameters of a protease, such as Km and Vmax.

Screen for and characterize protease inhibitors.

Measure protease activity in complex biological samples.

The assay is typically performed in a microplate format, allowing for high-throughput screening of multiple samples or potential inhibitors. The rate of AMC release, and therefore the increase in fluorescence, is monitored over time using a fluorescence plate reader.

Methodological Framework for Utilizing Ac Lys Gln Lys Leu Arg Amc.tfa

Enzyme Activity Assay Development and Optimization

The development of a robust and reliable enzyme activity assay is crucial for studying protease function. This involves establishing protocols for measuring enzyme activity and adapting them for high-throughput applications.

In Vitro Spectrofluorometric Assay Protocols for Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA

In vitro spectrofluorometric assays provide a sensitive method for continuously monitoring protease activity. The assay is based on the principle that the cleavage of the amide bond between the peptide and the AMC group by a protease results in an increase in fluorescence intensity.

A general protocol for a spectrofluorometric assay using this compound involves the following steps:

Reagent Preparation :

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

Prepare a reaction buffer appropriate for the protease being studied, ensuring optimal pH and ionic strength. Common buffers include Tris or HEPES.

Prepare a solution of the purified protease of interest in the reaction buffer.

Assay Execution :

In a cuvette, combine the reaction buffer and the protease solution.

Initiate the reaction by adding the this compound substrate to the cuvette. The final concentration of the substrate should be carefully chosen, often around the Michaelis constant (Km) value for initial rate measurements.

Immediately place the cuvette in a spectrofluorometer.

Data Acquisition :

Monitor the increase in fluorescence intensity over time. The excitation wavelength for AMC is typically in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm. ubpbio.comechelon-inc.com

Record the fluorescence signal at regular intervals to generate a progress curve. The initial rate of the reaction is determined from the linear portion of this curve.

Microplate-Based High-Throughput Screening Methodologies

To screen large numbers of potential protease inhibitors or to analyze multiple enzyme samples simultaneously, the spectrofluorometric assay can be adapted to a microplate format. This allows for high-throughput screening (HTS) in a 96-well or 384-well format.

A typical microplate-based HTS protocol would involve:

Plate Preparation :

Dispense the reaction buffer into the wells of a microplate (typically a black, clear-bottom plate to minimize background fluorescence).

Add the compounds to be screened (e.g., potential inhibitors) to the appropriate wells. Control wells should contain the vehicle (e.g., DMSO) without any compound.

Add the protease solution to all wells.

Reaction Initiation and Incubation :

Initiate the reaction by adding the this compound substrate to all wells simultaneously using a multichannel pipette or a liquid handling robot.

Incubate the plate at a constant temperature, often 37°C, for a predetermined period.

Fluorescence Reading :

After incubation, measure the fluorescence intensity in each well using a microplate reader equipped with appropriate filters for AMC detection (Ex/Em ~360-380 nm/440-460 nm). ubpbio.com

Data Analysis :

The activity of the protease in the presence of each compound is calculated relative to the control wells. A decrease in fluorescence signal indicates potential inhibition of the protease.

Quantitative Analysis of Proteolytic Activity Using this compound

Beyond simply detecting enzyme activity, this compound can be used to perform detailed quantitative analysis of enzyme kinetics.

Determination of Enzyme Kinetics Parameters (e.g., Km, kcat)

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The key parameters of this model are the Michaelis constant (Km) and the catalytic rate constant (kcat).

Km : Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate.

kcat : Also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

kcat/Km : This ratio is a measure of the catalytic efficiency of the enzyme.

To determine these parameters, a series of spectrofluorometric assays are performed with a fixed enzyme concentration and varying concentrations of this compound. The initial reaction rates (V₀) are then plotted against the substrate concentrations ([S]). The resulting data can be fitted to the Michaelis-Menten equation to calculate Km and Vmax. From Vmax, kcat can be determined if the enzyme concentration is known.

Table 1: Representative Enzyme Kinetic Parameters for a Protease with a Peptide-AMC Substrate

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-Peptide-AMC50102.0 x 10⁵

This table presents hypothetical data for illustrative purposes.

Substrate Hydrolysis and Product Detection Principles

The utility of this compound as a substrate for protease assays lies in the fluorogenic nature of the AMC leaving group. nih.gov In its peptide-conjugated form, the fluorescence of the AMC molecule is quenched. When a protease cleaves the amide bond between the C-terminal arginine of the peptide and the amino group of AMC, the free AMC is released. nih.gov

The liberated AMC molecule is highly fluorescent, and its fluorescence intensity is directly proportional to the amount of product formed. aatbio.com This allows for the real-time, continuous monitoring of enzyme activity. The detection of the fluorescent signal is typically achieved using a spectrofluorometer or a microplate reader with the appropriate excitation and emission wavelengths. The sensitivity of this detection method allows for the use of low concentrations of both the enzyme and the substrate.

Specificity Profiling Techniques for Proteases Utilizing this compound or Related Substrates

Understanding the substrate specificity of a protease is crucial for elucidating its biological function and for the design of specific inhibitors. While this compound provides information about the activity of a protease towards a single sequence, broader specificity profiling can be achieved using libraries of fluorogenic substrates. nih.gov

One powerful technique is the use of positional scanning substrate libraries (PS-SCL). In this approach, a series of peptide-AMC libraries are synthesized. In each sub-library, a specific amino acid position (e.g., P1, P2, P3, or P4, where P1 is the residue immediately N-terminal to the cleavage site) is fixed with one of the 20 proteinogenic amino acids, while the other positions are occupied by a mixture of amino acids.

By incubating the protease of interest with each of these sub-libraries and measuring the rate of AMC release, the preferred amino acid at each position can be determined. This provides a detailed profile of the protease's substrate specificity. A substrate like this compound could be included in such a library or used as a reference substrate to validate the results from the library screen. The data obtained from these profiling techniques are invaluable for understanding the molecular basis of protease-substrate recognition. nih.gov

General Principles of Combinatorial Peptide Substrate Library Approaches

Combinatorial peptide libraries are powerful tools for the high-throughput screening and identification of optimal protease substrates. researchgate.net These libraries consist of a vast collection of peptide sequences, which can be systematically screened to determine the substrate specificity of a particular protease. capes.gov.brnih.gov

The synthesis of these libraries often employs solid-phase peptide synthesis (SPPS) using a "split-mix" or "split-and-pool" strategy. researchgate.net This method involves dividing a resin support into multiple portions, coupling a different amino acid to each, and then pooling them. This process is repeated for each position in the peptide sequence, resulting in a library where each resin bead theoretically carries a unique peptide sequence.

Screening of these libraries can be performed using various methods. researchgate.net In the context of fluorogenic substrates, a positional scanning synthetic combinatorial library (PS-SCL) approach is often used. nih.govresearchgate.net This involves creating sub-libraries where one amino acid position is fixed, while the others are randomized. By incubating the protease with these sub-libraries, the preferred amino acid at each position can be determined by measuring the release of the fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov The collective data from screening all positions reveal the optimal cleavage sequence for the protease. nih.gov

The identification of the Ac-Lys-Gln-Lys-Leu-Arg sequence as a substrate for proteases like Cathepsin S likely emerged from such combinatorial screening approaches, which can effectively map the substrate preferences of an enzyme. capes.gov.brresearchgate.net

Table 1: Key Features of Combinatorial Peptide Substrate Library Approaches

FeatureDescriptionRelevance to this compound
High-Throughput Screening Enables the rapid testing of thousands to millions of peptide sequences.The KQKLR sequence was likely identified as a protease substrate through such large-scale screening. capes.gov.brresearchgate.net
Substrate Specificity Profiling Determines the preferred amino acids at each position (P4, P3, P2, P1, etc.) of the substrate cleavage site.Defines the specific recognition motif for proteases that cleave Ac-KQKLR-AMC. nih.gov
Solid-Phase Synthesis Peptides are synthesized on a solid support, simplifying the process of creating large and diverse libraries. researchgate.netA common method for producing the peptide libraries from which the KQKLR sequence could be identified.
Fluorogenic Readout Cleavage of the substrate releases a fluorescent molecule (e.g., AMC), providing a quantifiable signal. nih.govThe AMC moiety in Ac-KQKLR-AMC allows for the direct measurement of its cleavage.

Mass Spectrometry-Based Cleavage Site Analysis in Protease Research

Mass spectrometry (MS) is an indispensable tool for the precise identification of protease cleavage sites within a peptide or protein substrate. escholarship.org This technique offers high sensitivity and accuracy in determining the exact peptide bond that is hydrolyzed by a protease.

The general workflow for MS-based cleavage site analysis involves incubating the protease with its substrate, in this case, a peptide like Ac-Lys-Gln-Lys-Leu-Arg-AMC. Following the enzymatic reaction, the resulting peptide fragments are separated, typically by liquid chromatography (LC), and then introduced into the mass spectrometer.

In the mass spectrometer, the peptides are ionized, and their mass-to-charge (m/z) ratios are measured. To determine the sequence of the cleavage products, tandem mass spectrometry (MS/MS) is employed. In this process, a specific peptide ion is selected and fragmented, and the m/z ratios of the resulting fragment ions are measured. By analyzing the pattern of fragment ions, the amino acid sequence of the peptide can be deduced, and the precise point of cleavage by the protease can be identified.

For a substrate like Ac-Lys-Gln-Lys-Leu-Arg-AMC, MS analysis would confirm that cleavage occurs at the C-terminus of the Arginine (Arg) residue, leading to the release of the AMC fluorophore. This method provides definitive evidence of the cleavage event and can be used to study the kinetics and specificity of the protease in detail.

Table 2: Steps in Mass Spectrometry-Based Cleavage Site Analysis

StepDescriptionApplication to this compound
Sample Preparation Incubation of the protease with the substrate to generate cleavage products.Reaction of a protease (e.g., Cathepsin S) with Ac-KQKLR-AMC.
Chromatographic Separation Separation of the resulting peptide fragments using techniques like HPLC.Isolation of the cleaved Ac-KQKLR peptide and the free AMC.
Mass Spectrometry (MS) Ionization of the peptide fragments and measurement of their mass-to-charge ratio.Determination of the molecular weights of the cleavage products.
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected peptide ions and analysis of the fragment ions to determine the amino acid sequence.Confirmation of the Ac-KQKLR sequence and identification of the cleavage site after the Arginine residue.

Integration with Cell-Based Research Models

The utility of this compound extends to more complex biological systems, allowing for the investigation of protease activity within the context of living cells and cellular extracts.

In Cellulo Assay Considerations for Fluorogenic Substrates

Measuring protease activity directly within living cells (in cellulo) provides valuable insights into the enzyme's function in its native environment. nih.govresearchgate.net Fluorogenic substrates like Ac-Lys-Gln-Lys-Leu-Arg-AMC are advantageous for such studies due to their ability to generate a fluorescent signal upon cleavage. nih.gov

However, several factors must be considered when using these substrates in live-cell imaging or flow cytometry. Cell permeability is a critical aspect; the substrate must be able to cross the cell membrane to reach the intracellular protease. Often, modifications to the peptide or the use of cell-penetrating peptides are necessary to facilitate uptake.

Substrate specificity is another important consideration. The researcher must ensure that the observed fluorescence is due to the activity of the target protease and not from other proteases within the cell that may also recognize the same peptide sequence. The use of specific protease inhibitors can help to validate the specificity of the signal.

The subcellular localization of both the protease and the substrate can also influence the assay. The substrate must be able to access the specific cellular compartment where the target protease is active.

Cellular Lysate Protease Activity Assessment

Assessing protease activity in cellular lysates is a common biochemical approach that allows for a more controlled, yet still biologically relevant, measurement of enzyme activity. nih.gov Cell lysates are prepared by breaking open cells, which releases the intracellular contents, including proteases.

To measure protease activity, the cell lysate is incubated with the fluorogenic substrate, Ac-Lys-Gln-Lys-Leu-Arg-AMC. The rate of increase in fluorescence over time is proportional to the activity of the protease in the lysate that can cleave the KQKLR sequence. This can be monitored using a fluorometer or a microplate reader.

This method allows for the comparison of protease activity between different cell types, or under different experimental conditions (e.g., before and after drug treatment). It is a relatively straightforward and high-throughput method for quantifying the activity of specific proteases in a complex biological sample.

Table 3: Comparison of In Cellulo vs. Cellular Lysate Protease Activity Assessment

FeatureIn Cellulo AssaysCellular Lysate Assays
Biological Context Provides information on protease activity in the intact cellular environment. nih.govMeasures the total activity of a protease in a cell population under specific in vitro conditions.
Key Considerations Cell permeability of the substrate, substrate specificity, and subcellular localization. researchgate.netBuffer conditions (pH, ionic strength), presence of endogenous inhibitors or activators.
Typical Readout Fluorescence microscopy, flow cytometry. nih.govFluorometric plate reader, spectrofluorometer.
Application Real-time monitoring of protease activity in living cells. researchgate.netHigh-throughput screening of protease inhibitors, comparison of protease activity across different samples.

Applications of Ac Lys Gln Lys Leu Arg Amc.tfa in Biochemical and Molecular Biology Research

Studies of Specific Proteases and Proteolytic Pathways

The specificity of the peptide sequence makes Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA particularly useful for investigating the activity of certain proteases and their roles in complex biological pathways.

Ac-Lys-Gln-Lys-Leu-Arg-AMC is a recognized fluorogenic substrate for Cathepsin S, a lysosomal cysteine protease belonging to the papain family. echelon-inc.comabcam.com Researchers utilize this substrate to measure the enzymatic activity of Cathepsin S in various samples, such as cell lysates. apexbt.com The assay involves incubating the sample with the substrate and measuring the increase in fluorescence over time as free AMC is liberated. echelon-inc.com This method provides a sensitive and straightforward way to study the enzyme's function and to screen for potential inhibitors. apexbt.com

Cathepsin S plays a critical role in the immune system, specifically in the process of antigen presentation by major histocompatibility complex (MHC) class II molecules. wikipedia.orgfrontiersin.org It is responsible for the final degradation of the invariant chain (Ii) associated with the MHC class II complex in antigen-presenting cells like B cells, macrophages, and dendritic cells. nih.govnih.gov This degradation is a crucial step that allows antigenic peptides to bind to the MHC class II molecule for presentation to CD4+ T cells, thereby initiating an adaptive immune response. nih.govnih.gov Studies using Cathepsin S inhibitors have demonstrated that blocking its activity impairs this process, leading to an accumulation of MHC class II-associated Ii fragments and a reduced immune response. nih.govnih.govjci.org

Recent research has also identified Cathepsin S as a key mediator in nociception, which encompasses the sensations of pain and itch. wikipedia.orgnih.gov Extracellular Cathepsin S can act as a signaling molecule by cleaving and activating protease-activated receptors (PARs), such as PAR2. wikipedia.orgresearchgate.netnih.gov This activation, occurring on sensory neurons, can lead to neuronal hyperexcitability and the sensation of inflammatory pain. researchgate.netpnas.org Furthermore, Cathepsin S is involved in pain pathways by cleaving the chemokine fractalkine (FKN), releasing a soluble form that activates microglia and macrophages, which in turn release pro-nociceptive inflammatory cytokines. nih.govpnas.org Studies have shown that injecting activated Cathepsin S can induce hyperalgesia in animal models, and inhibitors of Cathepsin S can reverse neuropathic pain. pnas.orgnovartis.com

Beyond its roles in immunity and nociception, Cathepsin S is a potent protease capable of degrading numerous components of the extracellular matrix (ECM). wikipedia.orgnih.gov Unlike many other lysosomal cathepsins, Cathepsin S remains stable and active at neutral pH, allowing it to function outside the lysosome. wikipedia.orgnih.gov Its substrates include major structural proteins and proteoglycans. echelon-inc.comwikipedia.org The degradation of these molecules by Cathepsin S is implicated in tissue remodeling, both in normal physiological processes and in pathological conditions. nih.govresearchgate.net For example, its ability to cleave nidogen-1, a key basement membrane protein, can disrupt the structural integrity of this specialized ECM layer. nih.govplos.org

Table 1: Extracellular Matrix and Glycosaminoglycan Substrates of Cathepsin S
Substrate ClassSpecific SubstrateReference
Extracellular Matrix ProteinsElastin echelon-inc.comwikipedia.org
Collagens wikipedia.orgnih.gov
Fibronectin echelon-inc.comwikipedia.org
Laminin echelon-inc.comwikipedia.org
Nidogen-1 and Nidogen-2 nih.gov
GlycosaminoglycansChondroitin sulfate wikipedia.org
Heparan sulfate wikipedia.org

The use of a fluorogenic 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is a well-established method for assaying the activity of a wide range of protease families beyond Cathepsin S. nih.gov The principle remains the same: a peptide sequence recognized by a specific protease is linked to AMC, and cleavage results in a quantifiable fluorescent signal. biosyntan.de This approach has been applied to serine proteases, cysteine proteases, and others by designing substrates with appropriate peptide recognition sequences. nih.gov These AMC-based substrates are used in various formats, from single-substrate assays to large combinatorial libraries for rapid profiling of protease specificity. nih.govaatbio.com

Table 2: Examples of Protease Families and their AMC-Based Substrates
Protease FamilyExample ProteaseExample AMC-Substrate SequenceReference
Serine ProteasesThrombinAc-Leu-Gly-Pro-Lys-AMC nih.gov
PlasminAc-Leu-Gly-Pro-Lys-AMC nih.gov
Site-1 ProteaseAc-Arg-Ser-Leu-Lys-AMC echelon-inc.com
Cysteine ProteasesCaspase-2Ac-Val-Asp-Val-Ala-Asp-AMC peptanova.de
Caspase-3 (Apopain)Ac-Asp-Glu-Val-Asp-AMC peptanova.de
Cathepsin BZ-Arg-Arg-AMC peptanova.de
Proteasome Complex20S Proteasome (Trypsin-like activity)Ac-Arg-Leu-Arg-AMC hellobio.com

Research on Cathepsin S Activity and Regulation Using this compound

Investigation of Protease-Substrate Interactions

Fluorogenic substrates like this compound are instrumental in studying the fundamental interactions between a protease and its substrate. These assays allow for the quantitative analysis of enzymatic reactions, providing insights into the efficiency and specificity of the protease. acs.org

The interaction between an enzyme and its substrate is a dynamic process that is central to all biological functions. mdpi.com Models such as the "lock and key" hypothesis and the more refined "induced fit" model describe how these interactions occur, with the latter suggesting that the enzyme's active site can change conformation upon substrate binding to achieve optimal catalytic activity. nih.gov

Kinetic assays using substrates such as this compound allow researchers to determine key parameters that define these dynamics, including the Michaelis constant (Km) and the catalytic rate (kcat). These values provide quantitative measures of substrate binding affinity and the enzyme's catalytic efficiency, respectively. However, when studying complex systems with multiple proteases, interactions such as autodigestion and "cathepsin cannibalism" (where one protease cleaves another) must also be considered, as they challenge the assumption of the enzyme being inert and can alter the predicted kinetics of substrate degradation. pnas.org By measuring reaction rates at various substrate concentrations, researchers can build a comprehensive picture of the protease's function and its relationship with specific substrates. acs.orgnih.gov

Structural Basis of Protease Specificity

The specificity of a protease for its substrate is dictated by a series of intricate molecular interactions between the amino acid residues of the substrate and the binding pockets of the enzyme's active site. The peptide sequence Ac-Lys-Gln-Lys-Leu-Arg-AMC is designed to be recognized and cleaved by trypsin-like serine proteases, which exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine (B10760008) (Lys) and arginine (Arg).

In the context of the Schechter and Berger nomenclature for protease-substrate interactions, the arginine (Arg) residue at the P1 position of Ac-Lys-Gln-Lys-Leu-Arg-AMC is the primary determinant for recognition by trypsin-like proteases. The positively charged guanidinium (B1211019) group of arginine fits into the deep, negatively charged S1 binding pocket of these enzymes, which typically contains an aspartic acid residue at its base. This electrostatic interaction is a key driver of substrate binding and subsequent catalysis.

Research in Biomarker Discovery and Validation Utilizing Protease Activity Profiling

Aberrant protease activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and infectious diseases. pnas.org This has led to the exploration of protease activity profiles as potential biomarkers for disease diagnosis, prognosis, and monitoring of treatment response. Fluorogenic substrates like this compound are instrumental in these efforts.

By incubating this substrate with biological samples, such as cell lysates or patient-derived fluids, researchers can quantify the activity of proteases that recognize the Lys-Gln-Lys-Leu-Arg sequence. An elevated or altered cleavage rate of the substrate in samples from diseased individuals compared to healthy controls can indicate a potential biomarker. For example, in cancer research, increased proteolytic activity in tumor tissues or circulation can be associated with tumor growth, invasion, and metastasis. nih.gov Profiling protease activity can, therefore, provide functional information that complements other "omic" approaches.

While specific studies detailing the use of this compound for biomarker discovery are not extensively documented in publicly available literature, the principle has been widely applied with similar fluorogenic substrates. The data generated from such activity profiling can be used to differentiate between disease states and to validate the functional relevance of proteases identified through genomic or proteomic analyses.

Contributions to Drug Development Research

The use of this compound extends into the realm of drug discovery and development, primarily in the screening for and characterization of protease inhibitors.

Enzyme Inhibitor Screening Assays

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. Fluorogenic substrates like this compound are ideally suited for HTS assays to identify inhibitors of specific proteases. In a typical assay format, the substrate is incubated with the target protease in the presence of a test compound. A reduction in the rate of fluorescence generation compared to a control reaction without the compound indicates inhibitory activity.

The potency of identified inhibitors is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below provides a hypothetical example of data that could be generated from such a screening assay.

Compound IDInhibitor Concentration (µM)Protease Activity (% of Control)IC50 (µM)
Inhibitor A0.1851.2
Inhibitor A155
Inhibitor A1015
Inhibitor A1005
Inhibitor B0.195>100
Inhibitor B192
Inhibitor B1088
Inhibitor B10085

Modulation of Proteolytic Activity for Research Purposes

Beyond inhibitor screening, this compound can be used as a tool to study the mechanisms of protease regulation. Many proteases are subject to complex control mechanisms, including activation by other proteases, allosteric modulation by small molecules, and changes in their activity due to environmental factors like pH or the presence of cofactors.

By using this fluorogenic substrate, researchers can monitor changes in protease activity in response to various stimuli. For example, the substrate can be used to study the activation of a zymogen (an inactive precursor of an enzyme) upon its cleavage by an upstream protease. Similarly, it can be employed to investigate how the binding of an allosteric modulator to a site distinct from the active site influences the enzyme's catalytic efficiency. These studies are crucial for understanding the intricate roles of proteases in biological pathways and for identifying novel strategies to therapeutically modulate their activity.

Advanced Research Directions and Future Perspectives

Development of Novel Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA Analogs for Enhanced Specificity or Stability

The core peptide sequence, Lys-Gln-Lys-Leu-Arg, dictates the substrate's specificity towards certain proteases. A significant area of research involves the creation of novel analogs by systematically modifying this sequence to enhance its performance. The goals of these modifications are primarily to increase specificity for a particular protease target, reducing off-target cleavage, and to improve the substrate's stability in complex biological environments.

Strategies for developing these analogs include:

Amino Acid Substitution: Replacing individual amino acids in the peptide chain. For instance, substituting a canonical amino acid with a non-natural counterpart can increase resistance to degradation by other proteases, thereby enhancing stability.

Chemical Modification: Altering amino acid side chains, such as lysine (B10760008) or arginine, can modulate the peptide's interaction with the enzyme's active site. mdpi.com This can fine-tune the substrate's affinity and cleavage rate for a specific protease.

Conformational Constraints: Introducing cyclic structures or other conformational locks into the peptide backbone can pre-organize the substrate into a shape that is more readily recognized by the target enzyme, leading to higher specificity and efficiency.

These developmental efforts aim to produce next-generation substrates that provide clearer, more precise data in complex biological assays, such as in cell lysates or tissue homogenates where multiple proteases are active.

Integration of this compound Assays with Multi-Omics Approaches in Protease Research

The integration of functional protease assays using substrates like this compound with large-scale "omics" data is a powerful strategy for gaining a comprehensive understanding of protease biology. Proteogenomics, which combines proteomics with genomics and transcriptomics, can identify novel protein expressions or modifications. nih.gov

In this context, a functional assay provides a crucial layer of validation. For example, if a proteogenomic analysis of a cancer cell line suggests the upregulation of a specific protease, an assay with this compound can be used to confirm whether this increased expression translates to increased enzymatic activity. This is a critical distinction, as many proteases are regulated post-translationally. nih.gov

A novel approach in this area is the use of "mirror proteases" in proteomic sample preparation. For instance, using Ac-Trypsin and Ac-LysargiNase can generate complementary peptide fragments for mass spectrometry, improving the confidence of peptide identification. nih.gov The activity of these or other identified proteases can then be functionally assessed using a specific fluorogenic substrate, linking protein identification to biological function.

High-Content Screening Applications for Deeper Insights into Protease Biology

High-content screening (HCS) involves automated imaging and analysis to investigate biological processes on a large scale. Assays utilizing this compound are exceptionally well-suited for HCS platforms, particularly in the field of drug discovery for identifying novel protease inhibitors. chemimpex.com

The process typically involves dispensing thousands of different small-molecule compounds into separate wells of a microplate containing the target protease. The this compound substrate is then added to each well. The rate of fluorescence increase, which corresponds to the rate of substrate cleavage, is measured simultaneously across all wells by an automated plate reader. ubpbio.comubpbio.com

A reduction in fluorescence in a particular well indicates that the compound has inhibited the protease's activity. This allows for the rapid screening of vast chemical libraries to identify "hits" that can be further developed into potential therapeutic agents. chemimpex.com The high sensitivity and continuous nature of the fluorogenic assay make it a robust and reliable method for large-scale screening campaigns. nih.gov

Emerging Methodologies in Fluorogenic Substrate Design and Application

While 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore, ongoing research focuses on developing alternative fluorescent reporters with improved properties. nih.gov One notable alternative is 7-amino-4-carbamoylmethylcoumarin (ACC). nih.gov Substrates using ACC can offer significant advantages over traditional AMC-based substrates.

The primary benefits of ACC include:

Enhanced Fluorescence: The ACC fluorophore has a significantly higher fluorescence yield compared to AMC at common excitation and emission wavelengths, which allows for more sensitive detection of proteolytic activity. nih.gov

Improved Synthesis: The synthesis of ACC-based peptide substrates can be more straightforward, facilitating the rapid creation of diverse substrate libraries using Fmoc-based solid-phase synthesis protocols. nih.gov

Comparable Kinetics: Studies have shown that matched peptide substrates differing only in the fluorophore (ACC vs. AMC) exhibit comparable kinetic constants when cleaved by proteases like thrombin, indicating that the ACC group does not negatively interfere with enzyme-substrate recognition. nih.gov

Another design strategy involves Fluorescence Resonance Energy Transfer (FRET). FRET substrates incorporate a fluorescent donor and a quencher molecule at opposite ends of the peptide sequence. nih.gov In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by a protease, the donor and quencher are separated, leading to a measurable increase in fluorescence. nih.gov

Table 1: Comparison of AMC and ACC Fluorophores
PropertyAMC (7-amino-4-methylcoumarin)ACC (7-amino-4-carbamoylmethylcoumarin)Reference
Fluorescence YieldStandardApproximately 2.8-fold higher than AMC nih.gov
Excitation/Emission Maxima (Free Fluorophore)~380 nm / ~460 nm~350 nm / ~450 nm nih.gov
SynthesisEstablished methodsCan be more readily synthesized with Fmoc protocols nih.gov
Kinetic ComparabilityBaselineShows comparable kinetic constants in matched peptide substrates nih.gov

Peptide Synthesis Methodologies for Complex Fluorogenic Substrates

The creation of substrates like this compound relies on sophisticated peptide synthesis techniques. The most common and robust method is solid-phase peptide synthesis (SPPS). nih.govacs.orgsigmaaldrich.com This methodology involves building the peptide chain step-by-step while one end is covalently attached to an insoluble resin support.

The general workflow for SPPS of a fluorogenic substrate is as follows:

Resin Attachment: The synthesis can begin by attaching the fluorophore (e.g., AMC or ACC) or the C-terminal amino acid to the solid support resin. nih.gov

Iterative Cycling: The peptide chain is elongated through repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid in the sequence. mdpi.com Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a widely used strategy for protecting the N-terminus. nih.gov

Final Modification: Once the full peptide sequence is assembled, the N-terminus is acetylated.

Cleavage and Purification: The completed peptide is cleaved from the resin support using an acid, such as trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. acs.org The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Q & A

Q. What steps are critical for validating the specificity of this compound toward a target protease?

  • Answer : Perform competitive inhibition assays with known protease inhibitors (e.g., leupeptin for serine proteases). Use gel electrophoresis (SDS-PAGE) to confirm enzyme integrity post-reaction. Cross-validate with alternative substrates or knockout cell lines. Publish negative results to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.